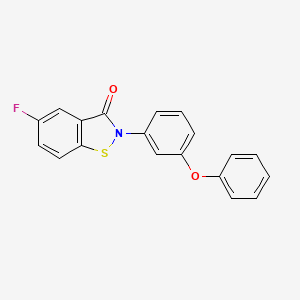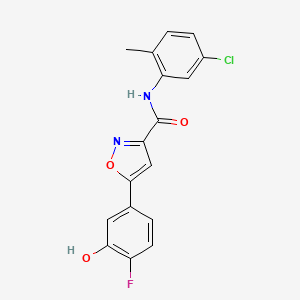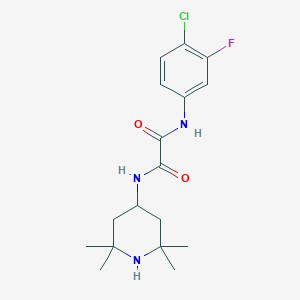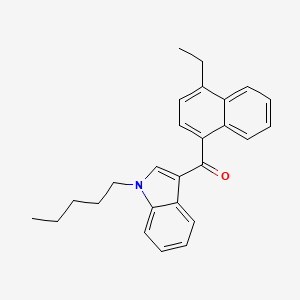
m-PEG12-t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-PEG12-t-butyl ester is a PEG derivative containing a t-butyl ester. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The hydrophilic PEG spacer increases solubility in aqueous media.
Scientific Research Applications
Site-Specific Protein Modification
Sato et al. (2001) introduced a microbial transglutaminase-catalyzed protein modification method, demonstrating its use in drug delivery systems with recombinant human interleukin 2 and synthetic alkylamine derivatives of poly(ethyleneglycol) (PEG12). This approach enables site-specific modification with PEG12, maintaining full bioactivity and altering pharmacokinetics for clinical use (Sato et al., 2001).
Thermal/Oxidative Degradation and Stabilization
Han, Kim, and Kwon (1997) studied the thermal degradation and stabilization of polyethylene glycol (PEG), highlighting the production of low molecular weight esters, including formic esters, as main degradation products. The research aimed at developing PEG as a thermal energy storage material, suggesting stabilization methods using antioxidants (Han, Kim, & Kwon, 1997).
Quasi-Solid-State Copolymer Electrolytes
Cai et al. (2019) developed a quasi-solid-state copolymer electrolyte for lithium-sulfur batteries. This electrolyte contains butyl acrylate with ester groups, enhancing chemical capture for lithium polysulfides, thereby improving battery performance and stability (Cai et al., 2019).
Biodegradation of Poly(ester-urethane)s
Dupret et al. (1999) focused on the biodegradation of poly(ester-urethane)s, using poly(butylene adipate) and poly(ethylene succinate) as building blocks. The study contributes to the understanding of biodegradability in relation to the mobility of polyester chain segments (Dupret et al., 1999).
Synthesis of Multi-Block Copolymers
Lv et al. (2013) reported a method for synthesizing multi-block copolymers containing poly(ethylene glycol) (PEG) and poly(ester–amide) segments. This novel technique holds potential for various industrial applications, including the creation of advanced materials with controlled properties (Lv et al., 2013).
PEG Conjugates for Integrin Inhibition
Smith et al. (2013) explored the use of PEG conjugates of α4 integrin inhibitors, showcasing their potential in achieving sustained levels and bioactivity in vivo. This research has implications for therapeutic applications involving integrin inhibition (Smith et al., 2013).
properties
Product Name |
m-PEG12-t-butyl ester |
|---|---|
Molecular Formula |
C30H60O14 |
Molecular Weight |
644.8 |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C30H60O14/c1-30(2,3)44-29(31)5-6-33-9-10-35-13-14-37-17-18-39-21-22-41-25-26-43-28-27-42-24-23-40-20-19-38-16-15-36-12-11-34-8-7-32-4/h5-28H2,1-4H3 |
InChI Key |
HKJLYJJRQBGHNY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
m-PEG12-t-butyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S)-2-[[5-[bis(4-chlorophenyl)methyl]-3-methylthiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1192972.png)

![(3-{4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl}azetidin-1-yl)(4-{[(2S)-2,3-dihydroxypropoxy]methyl}pyridin-2-yl)methanone](/img/structure/B1192981.png)
![2-[[6-[3,3-Bis(Fluoranyl)pyrrolidin-1-Yl]-4-[1-(Oxetan-3-Yl)piperidin-4-Yl]pyridin-2-Yl]amino]pyridine-4-Carbonitrile](/img/structure/B1192984.png)
